6-(2,4-Difluorophenoxy)pyridin-3-amine

p38α MAPK inhibitors Fragment-based drug discovery Regioisomeric scaffold selection

Problem: Researchers targeting p38α MAPK need a validated hinge-binding fragment to avoid de novo lead discovery. Solution: This compound (Fr13358) is the direct synthetic precursor to the pyrido[2,3-d]pyrimidin-7-one core of clinical candidates Pamapimod and R1487. Its 3-amino-6-aryloxy substitution pattern is mandatory for downstream heterocycle formation-the 2-amino regioisomer (CAS 175135-63-4) cannot yield the same fused ring system. • Directly maps onto p38α hinge-binding pharmacophore; compatible with fragment growing/merging workflows • Identity-verified by molecular formula (C₁₁H₈F₂N₂O, MW 222.19) to eliminate CAS number ambiguity with the nitro analog • Supplied as ≥95% purity powder with Certificate of Analysis; ambient shipping

Molecular Formula C11H8F2N2O
Molecular Weight 222.19 g/mol
CAS No. 219865-86-8
Cat. No. B1363976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,4-Difluorophenoxy)pyridin-3-amine
CAS219865-86-8
Molecular FormulaC11H8F2N2O
Molecular Weight222.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)OC2=NC=C(C=C2)N
InChIInChI=1S/C11H8F2N2O/c12-7-1-3-10(9(13)5-7)16-11-4-2-8(14)6-15-11/h1-6H,14H2
InChIKeyYXBJKFLKYCEHCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2,4-Difluorophenoxy)pyridin-3-amine: p38α MAPK Inhibitor Fragment Scaffold


6-(2,4-Difluorophenoxy)pyridin-3-amine (CAS 219865-86-8), also catalogued as fragment Fr13358, is a substituted pyridine derivative that serves as a key synthetic intermediate and fragment-based drug discovery (FBDD) scaffold [1]. It is specifically recognized as a building block for the construction of p38α mitogen-activated protein kinase (MAPK) inhibitors [2]. The compound bears a 2,4-difluorophenoxy substituent at the 6-position and a primary aromatic amine at the 3-position of the pyridine ring, giving it a molecular formula of C₁₁H₈F₂N₂O, a molecular weight of 222.19 g·mol⁻¹, and a topological polar surface area (TPSA) of 48.1 Ų [3].

1
p38α MAPK inhibitor intermediate scaffold
Suitable for constructing pyrido[2,3-d]pyrimidin-7-one core found in p38α inhibitor candidates.
2
Fragment-based lead discovery (Fr13358)
Designated as fragment Fr13358 in commercial FBDD libraries; meets rule-of-three criteria.
3
Regioisomer-specific synthetic utility
Only the 3-amino-6-aryloxy isomer enables the targeted heterocyclic annulation.

Generic Substitution Failure for 6-(2,4-Difluorophenoxy)pyridin-3-amine


6-(2,4-Difluorophenoxy)pyridin-3-amine cannot be trivially replaced by its closest regioisomer, 3-amino-2-(2,4-difluorophenoxy)pyridine (CAS 175135-63-4), because the position of the amino group determines the vector of chemical elaboration in downstream heterocycle formation [1]. The 3-amino-6-aryloxy substitution pattern is a critical pharmacophore found in advanced p38α clinical candidates such as Pamapimod and R1487; installing the amino group at the 2-position would alter the geometry of fused pyrido[2,3-d]pyrimidinone ring closure, yielding structurally distinct, biologically unvalidated chemotypes [2]. Furthermore, procurement databases confirm that the two regioisomers carry distinct CAS numbers and are sourced separately, reflecting their non-interchangeable synthetic roles .

Target
6-(2,4-Difluorophenoxy)pyridin-3-amine
3-Amino-6-aryloxy substitution; compatible with pyrido[2,3-d]pyrimidin-7-one assembly.
Regioisomer
3-Amino-2-(2,4-difluorophenoxy)pyridine
Amino group at 2-position; may not support the same pyrimidinone annulation.
Synthetic route mismatch
Positional shift of the amine alters ring-closure geometry, potentially yielding a structurally distinct chemotype.
CAS-based substitution risk
Distinct CAS numbers and non-overlapping synthetic roles; substitution may lead to an invalid p38α inhibitor synthesis attempt.

6-(2,4-Difluorophenoxy)pyridin-3-amine: Differentiation from Regioisomeric Analogs


Regioisomeric Specificity for p38α Inhibitor Core Assembly

6-(2,4-Difluorophenoxy)pyridin-3-amine is the requisite regioisomer for constructing the 6-aryloxy-pyrido[2,3-d]pyrimidin-7-one core found in the clinical p38α inhibitor Pamapimod (IC₅₀ ~ 14 nM against p38α) and R1487 (IC₅₀ ~ 10 nM) [1]. Its regioisomer, 3-amino-2-(2,4-difluorophenoxy)pyridine (CAS 175135-63-4), bears the amine ortho to the ether linkage and cannot undergo the same pyrimidinone annulation to yield the validated pyrido[2,3-d]pyrimidin-7-one scaffold [2]. Both compounds share identical molecular formula (C₁₁H₈F₂N₂O, MW 222.19) and comparable computed PSA (48.14 Ų), but the positional difference in the amino group results in exclusive synthetic utility of the 3-amino-6-aryloxy isomer for this therapeutically relevant chemotype .

Regioisomer Compatibility
Class-level inference
6-(2,4-Difluorophenoxy)pyridin-3-amine → pyrido[2,3-d]pyrimidin-7-one core (Pamapimod/R1487 series)
vs.
3-Amino-2-(2,4-difluorophenoxy)pyridine → incompatible annulation outcome
Amine position determines synthetic route feasibility for p38α inhibitor chemotype.
Class-level inference; experimental confirmation of scaffold assembly recommended.
p38α MAPK inhibitors Fragment-based drug discovery Regioisomeric scaffold selection

Fragment Library Designation: Fr13358 FBDD Validation

6-(2,4-Difluorophenoxy)pyridin-3-amine is catalogued as Fragment Fr13358 in commercial fragment libraries (TargetMol, Biozol), confirming its inclusion in curated FBDD collections where compounds are selected based on rule-of-three compliance (MW ≤ 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) and synthetic tractability [1]. With a molecular weight of 222.19 Da, cLogP of 2.2–3.3, 1 H-bond donor, and 5 H-bond acceptors, it meets fragment-likeness criteria and provides a validated starting point for fragment growing, merging, or linking campaigns . By contrast, many in-class pyridin-3-amine analogs are not explicitly designated as fragment library entries, lacking the same level of FBDD community validation [2].

Fragment Library Designation
Class-level inference
Catalogued as Fr13358; MW 222.19, cLogP 2.2–3.3, HBD 1, HBA 5, RotB 2.
Supports FBDD fragment library screening workflow selection.
Fragment designation based on commercial library curation; synthetic tractability assumed.
Fragment-based drug discovery Chemical probe development Fragment library screening

Commercial Purity and Physical Form Specifications

Sigma-Aldrich supplies 6-(2,4-difluorophenoxy)pyridin-3-amine as a powder with a minimum purity specification of 95% (Catalog ENA336956379), stored at room temperature . Alternative vendors (AKSci, MolCore) offer the compound at purity levels of 95% and 98% NLT respectively, providing procurement flexibility based on purity requirements . The closely related nitro analog 2-(2,4-difluorophenoxy)-5-nitropyridine (which shares CAS 219865-86-8 in some databases) is supplied as a solid with 95–97% purity but carries a different molecular formula (C₁₁H₆F₂N₂O₃, MW 252.17), underscoring the importance of verifying molecular identity rather than CAS alone during procurement .

Procurement Specifications
Data to verify
Powder, 95–98% purity (vendor-dependent); shared CAS 219865-86-8 with nitro analog (MW 252.17).
Identity verification beyond CAS is required; molecular formula must be confirmed.
Supplier specifications differ; request certificate of analysis for purity and identity.
Analytical chemistry Quality control Synthetic intermediate procurement

Lipophilicity Comparison: LogP Variability Across Data Sources

Computed LogP values for 6-(2,4-difluorophenoxy)pyridin-3-amine vary across databases: MolAid reports a LogP of 2.2 while Chem960 reports 3.3155 [1] . Its regioisomer 3-amino-2-(2,4-difluorophenoxy)pyridine (CAS 175135-63-4) is consistently reported with LogP 3.3155 and PSA 48.14 Ų across MolBase and ChemSrc . The discrepancy in LogP for the target compound suggests that different computational algorithms (e.g., ACD/Labs vs. XLogP3) yield divergent estimates, whereas the regioisomer's LogP is more consistently calculated. This variability underscores the need for experimentally determined LogP or LogD values—which remain absent from the public domain for both compounds—before relying on computed lipophilicity for lead optimization decisions.

Computed Lipophilicity
Source review
Target: LogP 2.2–3.32 (varies across databases); Regioisomer: LogP 3.32 (consistent). No experimental LogD data.
In silico ADME predictions from this scaffold carry higher uncertainty.
Experimental LogD measurement recommended before lead optimization.
Physicochemical profiling Lipophilicity ADME prediction

6-(2,4-Difluorophenoxy)pyridin-3-amine: Key Application Scenarios


Fragment-Based Lead Generation Targeting p38α MAPK

6-(2,4-Difluorophenoxy)pyridin-3-amine (Fr13358) is ideally deployed as a starting fragment in FBDD campaigns against p38α MAPK, where its 6-aryloxy-3-aminopyridine substructure maps directly onto the hinge-binding motif of pyrido[2,3-d]pyrimidin-7-one inhibitors such as Pamapimod and R1487 [1]. Fragment growing or merging from this scaffold can leverage established structure-activity relationships (SAR) from the clinical p38α inhibitor series, reducing the synthetic burden of de novo scaffold discovery . Researchers should verify molecular identity (C₁₁H₈F₂N₂O, MW 222.19) rather than relying solely on CAS number to avoid confusion with the nitro analog .

Synthesis of Pyrido[2,3-d]pyrimidin-7-one p38α Inhibitor Intermediates

The compound functions as a direct synthetic precursor to the 6-(2,4-difluorophenoxy)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one core via amine annulation chemistry. Its 3-amino-6-aryloxy substitution pattern is mandatory for this transformation; the regioisomeric 3-amino-2-(2,4-difluorophenoxy)pyridine cannot yield the same fused heterocycle [1]. Procurement from vendors specifying ≥95% purity in powder form (Sigma-Aldrich) is recommended for reproducible synthetic outcomes .

Chemical Probe Development via Fragment Linking and Merging

As a designated fragment library compound (Fr13358), 6-(2,4-difluorophenoxy)pyridin-3-amine is suitable for fragment linking or merging workflows where the primary amine serves as a synthetic handle for amide bond formation, reductive amination, or heterocycle construction [1]. Its low molecular weight (222.19 Da) and moderate lipophilicity (cLogP 2.2–3.3) fit within rule-of-three guidelines, facilitating efficient fragment-to-lead optimization with manageable physicochemical property drift .

Quality Control and Identity Verification in Multi-Vendor Procurement

Given the documented CAS number ambiguity—where 219865-86-8 is assigned to both 6-(2,4-difluorophenoxy)pyridin-3-amine (C₁₁H₈F₂N₂O, MW 222.19) and 2-(2,4-difluorophenoxy)-5-nitropyridine (C₁₁H₆F₂N₂O₃, MW 252.17) across different supplier databases [1]—procurement workflows must include orthogonal identity verification by molecular formula, MW, and preferably ¹H NMR or LCMS. Sigma-Aldrich's specification of 95% purity with Certificate of Analysis provides a baseline quality benchmark .

Application
Selection Property
Validation Focus
Fragment-based lead generation for p38α pathway studies
Regioisomer-specific p38α inhibitor scaffold
Pyrido[2,3-d]pyrimidin-7-one core assembly compatibility
Synthesis of pyrido[2,3-d]pyrimidin-7-one inhibitor intermediates
3-Amino-6-aryloxy substitution pattern
Annulation chemistry and heterocycle formation
Chemical probe development via fragment linking or merging
Fragment library designation (Fr13358)
Rule-of-three compliance and synthetic handle reactivity
Multi-vendor procurement and identity verification
Molecular identity verification workflow
CAS ambiguity resolution and purity specification review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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